molecular formula C21H24N4O7S B2691590 N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide CAS No. 868982-00-7

N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide

Cat. No. B2691590
CAS RN: 868982-00-7
M. Wt: 476.5
InChI Key: VBCMZUUHYQKMLT-UHFFFAOYSA-N
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Description

N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide is a useful research compound. Its molecular formula is C21H24N4O7S and its molecular weight is 476.5. The purity is usually 95%.
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Scientific Research Applications

Allylation of N-Acyliminium Ions

N-[1-(Phenylsulfonyl)alkyl]oxazolidin-2-ones, closely related to the queried compound, have been utilized in organic synthesis, particularly in the allylation of N-acyliminium ions generated from these oxazolidin-2-ones. This process, involving titanium tetrachloride at low temperatures, demonstrates the compounds' utility in stereoselective synthesis, revealing unique stereochemical outcomes influenced by complexation with Lewis acids (Marcantoni, Mecozzi, & Petrini, 2002).

Oxazolidinone Antibacterial Agents

Oxazolidinones are a relatively new class of antimicrobial agents with a unique mechanism of bacterial protein synthesis inhibition. Studies on novel oxazolidinone analogs, such as U-100592 and U-100766, have shown significant antibacterial activities against a variety of clinically important human pathogens, underscoring the potential of oxazolidinone derivatives in combating resistant bacterial strains (Zurenko et al., 1996).

Synthesis of Biologically Active Compounds

Derivatives of oxazolidinone, such as N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides, have been synthesized with significant antimicrobial activity. This highlights the chemical versatility and potential of oxazolidinone derivatives in the development of new antimicrobial agents (Babu, Pitchumani, & Ramesh, 2013).

Safer Synthetic Methodologies

The development of safer and more convenient synthetic methodologies for sulfamides using N-sulfamoyloxazolidinone derivatives represents a significant advance in the synthesis of these compounds. This approach avoids the use of strong electrophilic and hazardous reagents, offering a safer alternative for large-scale preparation (Borghese et al., 2006).

properties

IUPAC Name

N'-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O7S/c26-20(22-12-4-7-16-5-2-1-3-6-16)21(27)23-15-19-24(13-14-32-19)33(30,31)18-10-8-17(9-11-18)25(28)29/h1-3,5-6,8-11,19H,4,7,12-15H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCMZUUHYQKMLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CNC(=O)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide

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